molecular formula C23H17FN4O B5524359 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B5524359
M. Wt: 384.4 g/mol
InChI Key: GSYUITSQGQZUOY-MFKUBSTISA-N
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Description

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a pyrazole-hydrazide hybrid featuring a 4-fluorophenyl substituent at the pyrazole C3 position and a benzohydrazide moiety. The compound’s core structure—a pyrazole ring conjugated to a hydrazide linker—is critical for interactions with biological targets, as seen in related molecules .

Properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUITSQGQZUOY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-357980 involves several steps:

Industrial production methods for WAY-357980 are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for larger scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, breaking the hydrazide functionality. This reaction typically yields amides or carboxylic acids depending on the reaction environment:

  • Acidic Hydrolysis : Converts the hydrazide group to a carboxylic acid via cleavage of the C-N bond.

  • Basic Hydrolysis : May produce amide derivatives or further degrade into simpler fragments.

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl/H₂OCarboxylic acid derivative
Basic HydrolysisNaOH/H₂OAmide derivative

Oxidation Reactions

Oxidation of the compound affects both the hydrazide group and the aromatic rings:

  • Hydrazide Oxidation : Converts the hydrazide (-CONHNH₂) to an azo group (-CON=N-) or further oxidizes it to a nitro group (-NO₂).

  • Aromatic Ring Oxidation : Fluorine substituents on the phenyl ring stabilize oxidation intermediates, potentially forming quinone-like structures .

Reaction TypeReagentsProductsReference
Hydrazide OxidationKMnO₄/H₂OAzo or nitro derivatives
Aromatic OxidationOzone/H₂OQuinone derivatives

Nucleophilic Substitution

The methylene group (CH=N) in the compound acts as an electrophilic center, enabling nucleophilic attack:

  • Thiol or Amine Nucleophiles : React with the methylene group to form substituted hydrazides.

  • Semicarbazide/Thiosemicarbazide : Condense with the carbonyl group to form heterocyclic derivatives .

Reaction TypeNucleophileProductsReference
Thiol/Amine Attack-SH/-NH₂Substituted hydrazides
Semicarbazide CondensationSemicarbazideThiosemicarbazone derivatives

Condensation Reactions

The compound participates in condensation reactions with active methylene compounds and aldehydes:

  • Aldol Condensation : Forms β-hydroxy ketones or chalcone-like structures with ketones .

  • Malonic Acid Condensation : Generates propenoic acid derivatives under pyridine catalysis .

Reaction TypeReagentsProductsReference
Aldol CondensationKetones (e.g., acetophenone)β-Hydroxy ketones
Malonic Acid CondensationMalonic acid/pyridinePropenoic acid derivatives

Formation of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing biologically active heterocycles:

  • 1,3,4-Oxadiazoles : Formed via oxidation of hydrazide intermediates with acidic K₂Cr₂O₇ .

  • Pyrazolyloxadiazoles : Result from condensation with carbon disulfide and alkyl halides .

Reaction TypeReagentsProductsReference
Oxadiazole FormationAcidic K₂Cr₂O₇1,3,4-Oxadiazole derivatives
Pyrazolyloxadiazole SynthesisCS₂/alkyl halidesAlkylated pyrazolyloxadiazoles

Biological Activity Modulation

Reactions altering functional groups impact biological activity:

  • Antimicrobial Agents : Bromination or chlorination at the methylene group enhances antimicrobial potency .

  • Antioxidant Enhancers : Substitution with electron-donating groups (e.g., methoxy) improves antioxidant activity .

Reaction TypeModificationBiological ImpactReference
BrominationBr substitutionEnhanced antimicrobial activity
MethoxylationOMe substitutionIncreased antioxidant activity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide, exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrazole-derived hydrazones that demonstrated potent growth inhibition against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.

Anticancer Properties
Another promising application is in cancer therapy. Pyrazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Enzyme Activity

This compound has been studied for its ability to inhibit specific enzymes linked to disease progression. For instance, certain pyrazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . This inhibition can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Material Science

Synthesis of Functional Materials
In material science, compounds like this compound are being explored for their potential use in synthesizing novel materials with unique properties. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers . These materials could be utilized in coatings, electronics, and other advanced applications.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of various pyrazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 12.5 μg/mL against resistant strains .

CompoundMIC (μg/mL)Bacterial Strain
13.125A. baumannii
26.25S. aureus
312.5E. coli

Case Study 2: Anticancer Activity

In vitro studies demonstrated that pyrazole derivatives could reduce the viability of cancer cells by up to 70% at concentrations of 10 µM after 48 hours of treatment . This suggests a strong potential for further development into anticancer agents.

Cell LineViability (%) at 10 µM
MCF-7 (Breast)30
HeLa (Cervical)25
A549 (Lung)20

Mechanism of Action

WAY-357980 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By blocking COX-2, WAY-357980 reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent (R) Moiety Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound : N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide 4-Fluorophenyl Benzohydrazide Not reported Not reported N-H (3250–3325 cm⁻¹), C=O (1647–1715 cm⁻¹) Inferred
8h : Benzofuran-2-carbohydrazide analogue () 4-Fluorophenyl Benzofuran-2-carbohydrazide 253–254 84 N-H (3325 cm⁻¹), C=O (1647 cm⁻¹), C=N (1528 cm⁻¹)
34 : Pyrazine-2-carbohydrazide () 4-Bromophenyl Pyrazine-2-carbohydrazide Not reported Not reported Anti-TB MIC = 0.78 μg mL⁻¹
7b : Aurone-diethylcarbamate () 4-Fluorophenyl Diethylcarbamate 193–195 90 C=O (1714, 1647 cm⁻¹), C=N (1528 cm⁻¹)
VIId : Thiazole-benzofuran () Benzofuran-2-yl Thiazole Not reported Not reported Anticancer IC₅₀ < 10 μM (MCF-7, A549)

Key Observations :

  • Moiety Impact : Replacing benzohydrazide with benzofuran-2-carbohydrazide (8h ) or pyrazine-2-carbohydrazide (34 ) alters bioactivity. For instance, 34 shows potent anti-TB activity (MIC = 0.78 μg mL⁻¹), suggesting that electron-deficient heterocycles enhance efficacy against Mycobacterium tuberculosis .
  • Synthetic Efficiency : High yields (e.g., 90% for 7b ) are achieved using hydrazine condensations under reflux, a common method for hydrazone formation .
Antitubercular Activity
  • Compound 34 (pyrazine-2-carbohydrazide) exhibits superior anti-TB activity (MIC = 0.78 μg mL⁻¹) compared to first-line drugs like pyrazinamide (MIC = 3.12 μg mL⁻¹). Molecular docking reveals interactions with pantothenate synthetase, a key enzyme in TB pathogenesis .
Anticancer Activity
  • VIId (thiazole-benzofuran hybrid) shows IC₅₀ values < 10 μM against breast (MCF-7) and lung (A549) cancer cells by targeting EGFR .
Antimicrobial and Enzyme Inhibition
  • 7b (aurone-diethylcarbamate) includes IR peaks for C=O and C=N bonds, indicative of electron-withdrawing groups that enhance stability and binding .

Biological Activity

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H17FN4OC_{23}H_{17}FN_{4}O. The compound features a pyrazole core substituted with a fluorophenyl group, which is known to enhance biological activity through various mechanisms.

Antioxidant Properties

Research indicates that derivatives of pyrazole compounds exhibit potent antioxidant activities. The presence of the 4-fluorophenyl group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. A study employing molecular docking approaches demonstrated that similar pyrazole derivatives could effectively inhibit oxidative stress markers in vitro .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antioxidant Evaluation

In a study focusing on the antioxidant capacity of pyrazole derivatives, this compound was subjected to various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Assay TypeIC50 (µM)
DPPH Radical Scavenging25 ± 2.5
ABTS Radical Scavenging30 ± 3.0

Study 2: Anticancer Mechanism Investigation

A detailed investigation into the anticancer effects was conducted using MTT assays on several cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15 ± 1.5
HCT116 (Colon Cancer)20 ± 2.0

The study further explored the molecular mechanisms involved, revealing that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Study 3: Antimicrobial Activity Assessment

The antimicrobial efficacy was evaluated against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined:

PathogenMIC (µg/mL)
E. coli50
S. aureus40

These findings suggest that this compound possesses significant potential as an antimicrobial agent .

Q & A

Q. Basic

  • IR Spectroscopy: Confirms the presence of hydrazide (-NH, ~3200–3250 cm⁻¹), carbonyl (C=O, ~1660–1670 cm⁻¹), and imine (C=N, ~1600–1625 cm⁻¹) groups .
  • NMR (¹H/¹³C):
    • ¹H NMR: Aromatic protons (δ 6.8–8.1 ppm), hydrazide NH (δ 10.2–11.5 ppm), pyrazole protons (δ 7.3–8.0 ppm).
    • ¹³C NMR: Carbonyl (δ 165–170 ppm), imine (δ 150–155 ppm), aromatic carbons (δ 110–140 ppm) .
  • Melting Point: Used to assess purity (e.g., 215–218°C for analog 4e) .

Advanced Tip: Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .

What are the primary structural motifs influencing its physicochemical properties?

Basic
Key motifs include:

  • Hydrazide backbone (-NH-CO-NH-): Enhances hydrogen bonding and solubility in polar solvents.
  • 4-Fluorophenyl group: Introduces electron-withdrawing effects, stabilizing the pyrazole ring and influencing lipophilicity.
  • Arylidene moiety: Planar structure facilitates π-π stacking in crystal lattices, affecting melting points .

Advanced Insight: Substituents on the benzohydrazide (e.g., methoxy, chloro) modulate electronic properties and bioactivity. For example, electron-withdrawing groups (Cl, F) improve thermal stability .

How can researchers optimize the synthesis yield and purity of this compound?

Q. Advanced

  • Reaction Optimization:
    • Use high-purity aldehydes to avoid side products.
    • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).
  • Purification: Gradient column chromatography (e.g., chloroform:methanol 10:1 to 3:1) improves separation of polar byproducts .
  • Catalysis: Add K₂CO₃ or triethylamine to deprotonate intermediates and accelerate condensation .

Case Study: Analog 4i achieved 83% yield via reflux in DMF with KH as a base .

How to address discrepancies in reported biological activities of related benzohydrazide derivatives?

Q. Advanced

  • Assay Variability: Repeat experiments under standardized conditions (e.g., pH, temperature) to validate IC₅₀ values.
  • Structural Validation: Confirm compound identity via X-ray crystallography (e.g., resolved pyrazolyl-triazole geometry) .
  • Mechanistic Studies: Use molecular docking to correlate structural features (e.g., fluorophenyl orientation) with target binding .

Example: Pyrazolyl-triazoles showed variable antifungal activity due to crystallographic packing differences .

What computational strategies are employed to predict the binding affinity of this compound?

Q. Advanced

  • Molecular Docking: Utilize crystal structures (e.g., PDB ID for related targets) to model interactions with enzymes like COX-2 or kinases.
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

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